molecular formula C16H13ClN2O2S2 B15149326 2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B15149326
M. Wt: 364.9 g/mol
InChI Key: HZILVTUACHPJFN-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or interfere with cancer cell proliferation by affecting signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)ethanamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenylsulfanyl group and the 6-methoxybenzothiazolyl moiety contributes to its unique properties compared to other similar compounds .

Properties

Molecular Formula

C16H13ClN2O2S2

Molecular Weight

364.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-11-4-7-13-14(8-11)23-16(18-13)19-15(20)9-22-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

HZILVTUACHPJFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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